6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Overview
Description
6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a pyrrolopyridine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrrolopyridine Derivatives : The compound has been used in the synthesis of various pyrrolopyridine derivatives. For instance, Bencková and Krutošíková (1997) reported the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, demonstrating the compound's role in creating new chemical structures (Bencková & Krutošíková, 1997).
Creation of Antibacterial Agents : A study by Toja et al. (1986) synthesized a series of pyrrolopyridine carboxylic acids from related compounds, leading to the discovery of new antibacterial agents (Toja et al., 1986).
Development of New Pharmaceuticals : The synthesis and study of related pyrrolopyridine compounds have been crucial in pharmaceutical research, as demonstrated in multiple studies. Lichitsky et al. (2010) synthesized 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, showcasing the compound's potential in developing new pharmaceuticals (Lichitsky et al., 2010).
Chemical Analysis and Structural Studies
Spectral Analysis : The compound and its derivatives have been used in spectral analysis to understand molecular structures better. Bahgat et al. (2009) performed FT-IR and FT-Raman spectral analysis of similar compounds, contributing to the understanding of molecular structures and vibrations (Bahgat et al., 2009).
Molecular Structure Studies : Shen et al. (2012) conducted a study on pyrazole derivatives of a similar compound, employing X-ray diffraction and DFT calculations to understand molecular structures (Shen et al., 2012).
Chemical Synthesis and Characterization : The compound is used in chemical synthesis, providing insights into chemical reactions and molecular interactions. Goto et al. (1991) synthesized various substituted pyrrolopyridin-5-ones, contributing to the understanding of chemical synthesis mechanisms (Goto et al., 1991).
Pharmaceutical and Biological Applications
- Development of Antitumor Compounds : Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives, which are potential antitumor compounds. These studies contribute to understanding the role of pyrrolopyridine derivatives in cancer therapy (Carvalho et al., 2013).
- Xanthine Oxidase Inhibition : A study by Schneller et al. (1978) on the synthesis and analysis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives revealed weak inhibitory properties for xanthine oxidase, an enzyme involved in metabolic processes (Schneller et al., 1978).
Advanced Material Research
Functional Material Development : Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine for developing agrochemicals and functional materials, highlighting the compound's potential in material science (Minakata et al., 1992).
Supramolecular Synthons in Crystal Engineering : Vishweshwar et al. (2002) analyzed X-ray crystal structures of pyrazinecarboxylic acids, including similar compounds, to understand supramolecular synthons, aiding in crystal engineering strategies (Vishweshwar et al., 2002).
properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOTUSGTNPCEBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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